molecular formula C9H11N B084679 5,6,7,8-Tetrahydroquinoline CAS No. 10500-57-9

5,6,7,8-Tetrahydroquinoline

Cat. No.: B084679
CAS No.: 10500-57-9
M. Wt: 133.19 g/mol
InChI Key: YQDGQEKUTLYWJU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) is a partially hydrogenated quinoline derivative with a fused cyclohexene ring. It serves as a critical intermediate in synthesizing bioactive quinoline derivatives via the Boekelheide rearrangement . Structurally, it features a pyridine ring fused to a saturated six-membered cyclohexene system, adopting a conformation between a half-chair and sofa, as confirmed by X-ray crystallography .

Synthesis: Common methods include oxidation of quinoline with hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA) . Advanced routes involve lithio- or magnesio-intermediates reacting with electrophiles like CO₂ or isocyanates to form carboxamides, esters, or thiocarboxamides .

Applications: The compound is integral to pharmaceuticals (e.g., antibiotics like cefquinome sulfate ), chiral catalysts for asymmetric hydrogenation , antioxidants , and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Formation of N-Oxide Derivatives

THQ undergoes oxidation to form 5,6,7,8-tetrahydroquinoline 1-oxide , a key intermediate for Boekelheide rearrangement:

Reagent System Conditions Product Application
Oxone/TlOAc/PhIH₂O-MeCN, RTN-oxide (crystalline) Boekelheide rearrangement
H₂O₂ or MCPBAAcidic or neutral conditionsN-oxideMedicinal chemistry

The N-oxide structure is stabilized by O–H···O hydrogen bonds with water molecules, forming a three-dimensional network .

Substitution and Cyclization Reactions

THQ participates in nucleophilic substitutions and cyclizations to form fused heterocycles:

Pyrimidoquinoline Derivatives

Reaction with thiourea or urea under alkaline conditions yields pyrimido[4,5-b]quinolines:

Reagent Conditions Product Yield
ThioureaEtOH/NaOEt, reflux, 6h4-Amino-10-phenyl-6,7,8,9-tetrahydro-pyrimido[4,5-b]quinoline-2(1H)-thione75%
UreaEtOH/NaOEt, reflux, 6h4-Amino-10-phenyl-6,7,8,9-tetrahydro-pyrimido[4,5-b]quinoline-2(1H)-one70%

Silylation and Thioamidation

With trimethylsilyl isothiocyanate:

  • 1 equivalent : Forms 8-thiocarboxamides .

  • Excess reagent : Produces nitriles via desulfurization .

Boekelheide Rearrangement

The N-oxide derivative of THQ undergoes Boekelheide rearrangement to form substituted quinolines, critical for synthesizing bioactive molecules:

Substrate Conditions Product Application
THQ 1-oxideThermal or acidic8-Substituted quinolinesMedicinal intermediates

This reaction is exploited in drug discovery, particularly for antimalarial and anticancer agents .

Functionalization at the 8-Position

The 8-position of THQ is highly reactive, enabling diverse derivatization:

Reaction Reagent Product Notes
AlkylationAlkyl halides, base8-Alkyl-THQEnhanced lipophilicity
AcylationAcid chlorides8-Acyl-THQStabilizes metal complexes
Hydrazine additionNH₂NH₂, EtOH3-Amino-4(3H)-imino-THQPrecursor for heterocycles

Industrial and Pharmacological Relevance

  • Catalysts : Nickel and palladium catalysts dominate large-scale synthesis .

  • Chiral Derivatives : Enantiomerically pure THQ analogs (e.g., (R)-8-hydroxy-THQ) are synthesized via lipase-catalyzed kinetic resolution, pivotal in asymmetric catalysis .

Mechanism of Action

Antioxidant Action:

    Radical Chain Inhibition: 5,6,7,8-Tetrahydroquinoline acts as an inhibitor of radical chain oxidation of organic compounds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Conformational Differences

Compound Structure Features Ring Conformation Key Applications References
5,6,7,8-Tetrahydroquinoline Pyridine fused with cyclohexene (positions 5–8 saturated) Half-chair/sofa hybrid Catalysts, antibiotics, antioxidants
1,2,3,4-Tetrahydroquinoline Pyridine fused with cyclohexene (positions 1–4 saturated) Boat or chair Analgesics, dyes, corrosion inhibitors
Decahydroquinoline Fully saturated bicyclic system Chair/twist-boat Solvents, polymer additives
6,7-Dihydro-5H-cyclopenta[b]pyridine Cyclopentane fused with pyridine Planar or puckered Serotonin (5-HT) receptor modulators

Key Insight: The position of saturation dictates reactivity and applications. For example, this compound’s rigid half-chair conformation enhances its utility in asymmetric catalysis , while 1,2,3,4-Tetrahydroquinoline’s flexibility suits small-molecule drug design .

Table 4: Physical Properties

Property This compound 1,2,3,4-Tetrahydroquinoline Decahydroquinoline
Boiling Point (°C) 218–222 245–250 260–265
Density (g/mL) 1.03 1.05 0.98
Refractive Index 1.544 1.560 1.480

Key Insight: this compound’s lower boiling point and density compared to 1,2,3,4-isomers reflect differences in molecular packing due to ring conformation .

Biological Activity

5,6,7,8-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential applications in cancer therapy.

Chemical Structure and Synthesis

This compound is characterized by its fused ring structure, which contributes to its biological activity. Various synthetic methods have been developed to produce THQ derivatives, often involving one-pot reactions or microwave-assisted synthesis to enhance yields and functionalization options. For instance, recent studies have reported efficient syntheses of 4-quinolinyl substituted tetrahydroquinolines with promising pharmacological profiles .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of THQ and its derivatives against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of selected compounds derived from THQ:

CompoundCell LineIC50 (µM)Mechanism of Action
(R)-5aA2780 (ovarian carcinoma)0.6Induces ROS production and mitochondrial dysfunction
3aHeLa (cervical carcinoma)0.8Cell cycle arrest in G0/G1 phase
5aHT-29 (colorectal carcinoma)1.2Inhibition of microtubule polymerization
2bMSTO-211H (mesothelioma)1.5Induces apoptosis via mitochondrial pathways

The compound (R)-5a was particularly noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cells, leading to significant cytotoxicity . Additionally, compounds 3a , 5a , and 2b demonstrated notable cytotoxic effects across multiple cancer cell lines, suggesting a broad-spectrum anticancer potential .

The mechanisms underlying the biological activity of THQ derivatives are multifaceted:

  • Mitochondrial Dysfunction : Many THQ compounds induce mitochondrial dysfunction by increasing ROS levels, which can trigger apoptosis in cancer cells. This is particularly relevant in targeting resistant cancer phenotypes that rely on altered metabolic pathways for survival .
  • Cell Cycle Arrest : Certain THQ derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This effect may be linked to alterations in cyclin-dependent kinases and related signaling pathways .
  • Microtubule Disruption : Some compounds exhibit anti-microtubule activity, which can disrupt mitotic spindle formation during cell division, contributing to their antiproliferative effects .

Antioxidant Activity

Apart from their anticancer properties, THQ derivatives also exhibit antioxidant activities. This dual role as both pro-oxidants and antioxidants can be leveraged therapeutically. For instance, certain analogs have been shown to enhance cellular antioxidant defenses while simultaneously inducing oxidative stress in cancer cells . This selective targeting of cancer cells based on their oxidative stress profiles represents a promising strategy in modern chemotherapy.

Case Studies

Several case studies illustrate the potential clinical applications of THQ derivatives:

  • In Vitro Studies : A study evaluated the effects of a series of tetrahydroquinoline derivatives on human dermal microvascular endothelial cells and various tumor cell lines. The most potent compounds were further analyzed for their stereochemistry's influence on biological activity .
  • Animal Models : Research involving animal models has demonstrated that specific THQ derivatives can significantly reduce tumor growth and metastasis when administered alongside established chemotherapeutic agents .
  • Combination Therapies : Recent findings suggest that combining THQ derivatives with other anticancer agents may enhance therapeutic efficacy while reducing side effects associated with conventional treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6,7,8-tetrahydroquinoline derivatives, and how do experimental conditions affect yield and purity?

  • Methodological Answer: The compound can be synthesized via oxidation of this compound using hydrogen peroxide, meta-chloroperbenzoic acid (MCPBA), or catalytic systems like oxone/TlOAc/PhI in water-acetonitrile solutions . Key factors include reaction temperature (room temperature vs. reflux), solvent polarity, and catalyst loading. For example, the oxone/TlOAc/PhI system achieves efficient oxidation at room temperature with a 3:1 water-acetonitrile ratio, minimizing side reactions . Purification typically involves recrystallization or column chromatography, with characterization via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer: 1H^1H NMR is critical for identifying hydrogen environments, such as the broad signal at 2.4 ppm for water in the hemihydrate form of this compound 1-oxide . IR spectroscopy detects functional groups like N-oxide (1686 cm1^{-1}) and hydroxyl (3368–3312 cm1^{-1}) stretches, confirming oxidation states . For regioselective substitution patterns, 13C^{13}C NMR and 2D experiments (e.g., HSQC, HMBC) clarify carbon connectivity, particularly in fused-ring systems .

Q. What are the foundational applications of this compound in medicinal chemistry?

  • Methodological Answer: The scaffold is a key subunit in C5a receptor antagonists and antiulcer agents. Medicinal chemistry workflows involve modular synthesis to introduce substituents (e.g., 2-aryl or 5-amino groups) followed by SAR studies using in vitro binding assays (e.g., radioligand displacement) and functional antagonism tests (e.g., calcium flux in HEK293 cells) . Early-stage pharmacokinetic evaluation includes metabolic stability assays and plasma protein binding studies .

Advanced Research Questions

Q. How do conformational dynamics of the this compound ring influence its reactivity and biological activity?

  • Methodological Answer: X-ray crystallography reveals that the saturated six-membered ring adopts an intermediate conformation between half-chair and sofa, quantified by asymmetry parameters (e.g., ΔCs = 13.4°, ΔC2 = 11.2°) . Computational studies (DFT or MD simulations) model how ring puckering affects steric interactions in catalytic processes or ligand-receptor binding. For example, Boekelheide rearrangement intermediates require specific conformations for regioselectivity .

Q. What strategies optimize regioselective functionalization of this compound for complex molecule synthesis?

  • Methodological Answer: Directed lithiation at the 8-position using n-BuLi enables introduction of electrophiles (e.g., thiocarboxamides) . Transition-metal catalysis (e.g., Pd/C) facilitates cross-coupling reactions, as seen in the synthesis of 2-substituted derivatives via reductive cyclization of ortho-nitrochalcones . Boron-containing derivatives (e.g., pinacol boronate esters) are prepared for Suzuki-Miyaura couplings, enabling access to biaryl pharmacophores .

Q. How do intermolecular interactions in crystalline this compound derivatives inform solid-state design?

  • Methodological Answer: Crystal packing analysis (e.g., via Mercury software) identifies stabilizing interactions such as O–H···O hydrogen bonds (2.7–2.9 Å) and weak C–H···O contacts (3.2–3.5 Å) in the hemihydrate form . These interactions guide co-crystal engineering for improved solubility or stability. Rietveld refinement (R = 0.051) and Hirshfeld surface analysis quantify contributions of van der Waals vs. hydrogen-bonding interactions .

Q. What computational methods reconcile contradictions in structure-activity relationships (SAR) of this compound-based therapeutics?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations model ligand-receptor binding modes, resolving discrepancies between in vitro potency and pharmacokinetic data . For example, thiourea derivatives show divergent SAR compared to thioamide analogs due to differences in hydrogen-bond donor capacity and lipophilicity, which are validated via QSAR models .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline
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InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40146911
Record name 5,6,7,8-Tetrahydroquinoline
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Molecular Weight

133.19 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 5,6,7,8-Tetrahydroquinoline
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CAS No.

10500-57-9
Record name 5,6,7,8-Tetrahydroquinoline
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Synthesis routes and methods

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5,6,7,8-Tetrahydroquinoline
5,6,7,8-Tetrahydroquinoline
5,6,7,8-Tetrahydroquinoline
5,6,7,8-Tetrahydroquinoline
5,6,7,8-Tetrahydroquinoline
5,6,7,8-Tetrahydroquinoline

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